Cas no 6165-68-0 (Thiophene-2-boronic acid)
Thiophene-2-boronic acid Chemical and Physical Properties
Names and Identifiers
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- Thiophen-2-ylboronic acid
- 2-Thiophene Boric Acid
- 2-Thiopheneboronic acid
- 2-Thienylboronic acid
- Thiophene-2-boronic acid
- 2-Thiopheneboronic Acid (contains varying amounts of Anhydride)
- 2-Thienylboric acid
- Thien-5-ylboronic acid
- 2-Thienylboronic Acid (contains varying amounts of Anhydride)
- Thienylboronic acid
- 2-Thiopheneboronicacid
- thiophene2-boronic acid
- (thiophen-2-yl)boronic acid
- thiophen-2-ylboranediol
- Boronic acid, thienyl-
- thiophene 2-boronic acid
- 2-thiophene boronic acid
- thiophen-2-yl-2-boronic acid
- ARYHTUPFQTUBBG-UHFFFAOYSA-N
- Thiophene-2-boronicacid
- 2-Boronothiophene
- thiopheneboronic acid
- thiophenylboronic acid
- Pu
- 2-Thienylboronic acid(contains varying amounts of Anhydride)
- thiophen-2-boronic
- BCP26856
- thien-2-ylboronic acid
- 2-thienyl boronic acid
- thiophen-2-yl-boronic acid
- 2thiopheneboronic acid
- 2-thienyl-boronic acid
- 2-thiophen-boronic acid
- CS-W000053
- AKOS000265495
- AB04002
- SY002974
- thiophen-2-boronic acid
- 2-thiophenyl boronic acid
- thiophen-2-yl boronic acid
- thiophen-2-ylboronicacid
- Z330828022
- 6165-68-0
- NCGC00249453-01
- thiophenyl 2-boronic acid
- 2-thipheneboronic acid
- AM804138
- 2-thiophenboronic acid
- AC-788
- 2-Thienylboronic acid, >=95.0%
- FT-0601795
- EN300-49146
- 2-thiophenylboronic acid
- J-400313
- 2-thienyl-boronic-acid
- 2-thiopheneboric acid
- InChI=1/C4H5BO2S/c6-5(7)4-2-1-3-8-4/h1-3,6-7
- T1772
- SCHEMBL38298
- MFCD00151850
- 2-thiopeneboronic acid
- 2-thiophen boronic acid
- AS-3012
- 2-Thiopheneboronic acid;Thiophen-2-ylboronic acid
- thiopheneboronic
- DTXSID60370059
- 2-thiophene-boronic acid
- BDBM50067899
- A8542
- CHEMBL141272
- F9995-0586
- 2-Thienylboronic acid,98%
- ALBB-006112
- STK503714
- DB-028205
- BBL104405
-
- MDL: MFCD00151850
- Inchi: 1S/C4H5BO2S/c6-5(7)4-2-1-3-8-4/h1-3,6-7H
- InChI Key: ARYHTUPFQTUBBG-UHFFFAOYSA-N
- SMILES: S1C=CC=C1B(O)O
- BRN: 112375
Computed Properties
- Exact Mass: 128.01000
- Monoisotopic Mass: 128.01
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 78.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 68.7
Experimental Properties
- Color/Form: White light yellow crystal powder
- Density: 1.3200
- Melting Point: 138-140 °C (lit.)
- Boiling Point: 287.9°C at 760 mmHg
- Flash Point: 127.9 oC
- Refractive Index: 1.562
- Solubility: Soluble in methanol.
- Stability/Shelf Life: store cold
- PSA: 68.70000
- LogP: -0.57210
- Solubility: Soluble in alcohol, slightly soluble in hot water
- Sensitiveness: Sensitive to heat and humidity
Thiophene-2-boronic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S26-S36/37-S37/39
-
Hazardous Material Identification:
- Safety Term:S26;S37/39
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT, IRRITANT-HARMFUL, KEEP COLD
- Storage Condition:0-10°C
Thiophene-2-boronic acid Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Thiophene-2-boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T1772-1g |
Thiophene-2-boronic acid |
6165-68-0 | contains varying amounts of Anhydride) | 1g |
¥210.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T1772-25g |
Thiophene-2-boronic acid |
6165-68-0 | contains varying amounts of Anhydride) | 25g |
¥1860.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T1772-5g |
Thiophene-2-boronic acid |
6165-68-0 | contains varying amounts of Anhydride) | 5g |
¥435.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T029R-5g |
Thiophene-2-boronic acid |
6165-68-0 | 98% | 5g |
¥93.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T029R-25g |
Thiophene-2-boronic acid |
6165-68-0 | 98% | 25g |
¥320.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T029R-1g |
Thiophene-2-boronic acid |
6165-68-0 | 98% | 1g |
¥61.0 | 2022-09-28 | |
| Fluorochem | 011009-1g |
Thiophene-2-boronic acid |
6165-68-0 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 011009-5g |
Thiophene-2-boronic acid |
6165-68-0 | 98% | 5g |
£10.00 | 2022-03-01 | |
| Fluorochem | 011009-25g |
Thiophene-2-boronic acid |
6165-68-0 | 98% | 25g |
£29.00 | 2022-03-01 | |
| Fluorochem | 011009-100g |
Thiophene-2-boronic acid |
6165-68-0 | 98% | 100g |
£84.00 | 2022-03-01 |
Thiophene-2-boronic acid Suppliers
Thiophene-2-boronic acid Related Literature
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Linhao Liu,Marie Cordier,Thierry Roisnel,Henri Doucet Org. Chem. Front. 2023 10 1441
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Maria Ejlersen,Chenguang Lou,Yogesh S. Sanghvi,Yitzhak Tor,Jesper Wengel Chem. Commun. 2018 54 8003
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Yanjin Yao,Jie Gao,Feng Bao,Sanfeng Jiang,Xu Zhang,Rui Ma RSC Adv. 2015 5 42754
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Chiara Ceriani,Francesca Corsini,Giuseppe Mattioli,Sara Mattiello,Daniele Testa,Riccardo Po,Chiara Botta,Gianmarco Griffini,Luca Beverina J. Mater. Chem. C 2021 9 14815
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Hyomin Jin,Hye Jin Bae,Seonah Kim,Ji Hye Lee,Hyonseok Hwang,Myung Hwan Park,Kang Mun Lee Dalton Trans. 2019 48 1467
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Heteroaromatic compounds Heteroaromatic compounds
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Heteroaromatic compounds
- Other Chemical Reagents Derivatization Reagents
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on Thiophene-2-boronic acid
Thiophene-2-boronic acid (CAS No. 6165-68-0): A Versatile Building Block in Modern Chemical Synthesis
Thiophene-2-boronic acid (CAS No. 6165-68-0) is a highly versatile and widely used compound in the field of organic synthesis, particularly in the development of pharmaceuticals, materials science, and chemical research. This compound, also known as 2-thienylboronic acid, is a key intermediate in the synthesis of various functional molecules due to its unique chemical properties and reactivity.
The chemical structure of Thiophene-2-boronic acid consists of a thiophene ring linked to a boronic acid group. The thiophene ring, a five-membered heterocyclic compound containing a sulfur atom, imparts significant aromatic stability and electronic properties to the molecule. The boronic acid group, on the other hand, is highly reactive and can participate in a variety of chemical reactions, making it an essential building block in modern synthetic chemistry.
One of the most significant applications of Thiophene-2-boronic acid is in the Suzuki-Miyaura coupling reaction. This palladium-catalyzed cross-coupling reaction is widely used to form carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides. The reaction is highly efficient and selective, making it a cornerstone in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. Recent studies have shown that Thiophene-2-boronic acid can be used to synthesize a wide range of biologically active compounds, such as anti-inflammatory agents, antiviral drugs, and anticancer agents.
In the pharmaceutical industry, Thiophene-2-boronic acid has gained attention for its role in the development of novel drug candidates. For instance, researchers have utilized this compound to synthesize thienopyridines, which are known for their potent antiplatelet activity and are used in the treatment of cardiovascular diseases. Additionally, Thiophene-2-boronic acid has been employed in the synthesis of thieno[3,2-b]pyridine derivatives, which exhibit promising antitumor activity against various cancer cell lines.
Beyond pharmaceutical applications, Thiophene-2-boronic acid has found use in materials science. Its unique electronic properties make it an attractive candidate for the development of organic semiconductors and photovoltaic materials. Recent advancements in organic electronics have demonstrated that compounds derived from Thiophene-2-boronic acid can enhance the performance of organic solar cells and field-effect transistors.
The synthetic versatility of Thiophene-2-boronic acid is further highlighted by its ability to undergo various functional group transformations. For example, the boronic acid group can be converted into other functional groups such as esters, ethers, and amides through well-established chemical reactions. This flexibility allows chemists to tailor the properties of the final product to meet specific requirements in different applications.
In terms of safety and handling, Thiophene-2-boronic acid should be stored under dry conditions and protected from air and moisture to prevent degradation. It is generally considered safe for laboratory use when proper safety protocols are followed. However, it is important to handle all chemicals with care and adhere to standard laboratory safety guidelines.
The ongoing research into the applications of Thiophene-2-boronic acid continues to expand its utility across multiple scientific disciplines. Recent studies have explored its potential in areas such as catalysis, polymer science, and nanotechnology. For instance, researchers have developed novel catalysts based on Thiophene-2-boronic acid-derived ligands that show enhanced activity and selectivity in various catalytic processes.
In conclusion, Thiophene-2-boronic acid (CAS No. 6165-68-0) is a highly valuable compound with a wide range of applications in modern chemistry. Its unique chemical properties and reactivity make it an indispensable building block in organic synthesis, pharmaceutical development, materials science, and beyond. As research continues to advance, it is likely that new applications for this versatile compound will be discovered, further solidifying its importance in the scientific community.
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